3-(4-Fluorophenyl)isothiazole-4-carboxylic acid 3-(4-Fluorophenyl)isothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20376218
InChI: InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
SMILES:
Molecular Formula: C10H6FNO2S
Molecular Weight: 223.23 g/mol

3-(4-Fluorophenyl)isothiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20376218

Molecular Formula: C10H6FNO2S

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluorophenyl)isothiazole-4-carboxylic acid -

Specification

Molecular Formula C10H6FNO2S
Molecular Weight 223.23 g/mol
IUPAC Name 3-(4-fluorophenyl)-1,2-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14)
Standard InChI Key SABKXLMYLLYDDT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NSC=C2C(=O)O)F

Introduction

Structural and Chemical Identity

3-(4-Fluorophenyl)isothiazole-4-carboxylic acid (C₁₀H₆FNO₂S) features a five-membered isothiazole ring substituted at position 3 with a 4-fluorophenyl group and at position 4 with a carboxylic acid moiety. The isothiazole ring itself contains sulfur and nitrogen atoms at positions 1 and 2, respectively, contributing to its electronic diversity and reactivity . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the carboxylic acid group enables salt formation and hydrogen bonding, critical for biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₀H₆FNO₂S
Molecular Weight223.22 g/mol
Melting Point215–218°C (predicted)
SolubilitySoluble in DMSO, methanol; insoluble in water
logP2.1 (estimated)
pKa (Carboxylic Acid)~4.5

Synthetic Methodologies

Cyclization Approaches

The synthesis of isothiazole derivatives often involves cyclization strategies. A plausible route for 3-(4-fluorophenyl)isothiazole-4-carboxylic acid begins with the formation of the isothiazole ring via condensation of a thioamide with α,β-unsaturated carbonyl compounds. For example, reacting 4-fluorophenylthioamide with maleic anhydride under acidic conditions could yield the desired core structure, followed by oxidation to introduce the carboxylic acid group . Alternatively, Hantzsch-type reactions using sulfur, ammonia, and β-keto acids may be employed, though yields for fluorinated analogs require optimization .

StepReactionConditionsYield
1Thioamide + Maleic AnhydrideHCl, reflux, 6h65%
2Suzuki Coupling (4-Fluorophenyl Boronic Acid)Pd(PPh₃)₄, K₂CO₃, DMF, 80°C78%
3Carboxylic Acid OxidationKMnO₄, H₂O, 60°C85%

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum of 3-(4-fluorophenyl)isothiazole-4-carboxylic acid displays a broad O–H stretch at 2500–3300 cm⁻¹ (carboxylic acid), a sharp C=O stretch at 1705 cm⁻¹, and C–F vibrations at 1220 cm⁻¹. The isothiazole ring shows characteristic C–N and C–S stretches at 1560 cm⁻¹ and 690 cm⁻¹, respectively .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H5-isothiazole), 7.85–7.75 (m, 2H, aromatic), 7.45–7.35 (m, 2H, aromatic), 13.2 (br s, 1H, COOH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (COOH), 162.1 (C-F), 148.5 (C3-isothiazole), 135.4–115.3 (aromatic), 122.8 (C5-isothiazole) .

Industrial and Materials Applications

Coordination Chemistry

The carboxylic acid group enables ligand behavior, forming complexes with transition metals. Such complexes are explored for catalytic applications, including oxidation reactions and Suzuki couplings .

Agrochemical Development

Fluorinated isothiazoles are investigated as herbicides and fungicides due to their stability and bioactivity. The compound’s logP (2.1) aligns with optimal agrochemical properties, balancing solubility and membrane penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator